![molecular formula C6H4N4O3 B13755992 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of pyrimidinylguanidines with aldehydes, leading to the formation of the triazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated triazine derivatives.
Substitution: The triazine ring can undergo substitution reactions, where different substituents are introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution can result in a variety of substituted triazines with different functional groups .
Scientific Research Applications
9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
1,3,5-Triazine: A well-known heterocycle with diverse biological activities and applications in medicinal chemistry.
1,3,5-Triazino[2,1-b]quinazolines: Benzofused analogues of pyrimido[1,2-a][1,3,5]triazines, known for their agricultural and medicinal applications.
Uniqueness: 9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione stands out due to its unique triazine ring structure and the ability to undergo diverse chemical reactions. Its potential as an anticancer agent and its applications in agriculture further highlight its significance .
Properties
Molecular Formula |
C6H4N4O3 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
9H-pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione |
InChI |
InChI=1S/C6H4N4O3/c11-3-1-2-10-4(7-3)8-5(12)9-6(10)13/h1-2H,(H2,7,8,9,11,12,13) |
InChI Key |
KRKHYEGWNVQRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=O)NC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


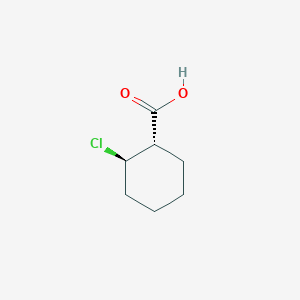
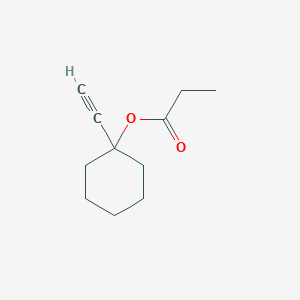

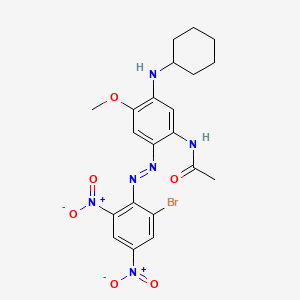
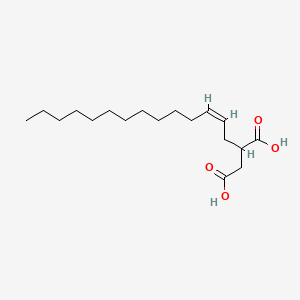
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

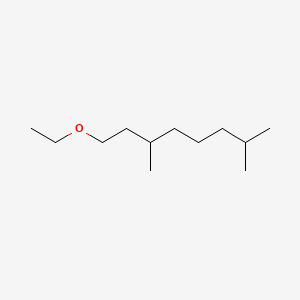

![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

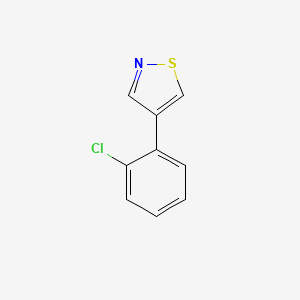
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
